2,2-Dimethyl-6,6-diethyl-4-oxopiperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
2,2-diethyl-6,6-dimethylpiperidin-4-one |
InChI |
InChI=1S/C11H21NO/c1-5-11(6-2)8-9(13)7-10(3,4)12-11/h12H,5-8H2,1-4H3 |
InChI Key |
BPAVPPMLBNUUIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(=O)CC(N1)(C)C)CC |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Dimethyl 6,6 Diethyl 4 Oxopiperidine and Analogues
Foundational Synthetic Routes to Piperidin-4-ones
Classic Condensation Reactions (e.g., Robinson-Schöpf)
The Robinson-Schöpf reaction, a classic multicomponent reaction, provides a pathway to bicyclic tropinones through a double Mannich reaction. wikipedia.orgwikipedia.org While originally designed for tropinone (B130398) synthesis from succinaldehyde, methylamine, and acetonedicarboxylic acid, the principles of this reaction can be adapted for the synthesis of simpler monocyclic 4-oxopiperidines. ambeed.com The reaction involves the condensation of a dialdehyde, a primary amine, and a source of acetone (B3395972).
The mechanism, in the context of a 4-oxopiperidine synthesis, would formally involve a double Mannich reaction. It begins with the nucleophilic addition of a primary amine to a dialdehyde, which, after dehydration, forms an imine. wikipedia.org This is followed by an intermolecular Mannich reaction with an enolate, and a subsequent second intramolecular Mannich reaction to close the ring. wikipedia.org While historically significant for certain alkaloid syntheses, its application to specifically generate highly substituted acyclic piperidones like 2,2-Dimethyl-6,6-diethyl-4-oxopiperidine is less common in modern synthesis due to potential challenges in controlling regioselectivity with unsymmetrical precursors.
Dieckmann Condensation and Related Intramolecular Cyclizations
The Dieckmann condensation is a widely utilized and effective method for the synthesis of 4-piperidones. dtic.mil This intramolecular cyclization of a diester in the presence of a base to form a β-keto ester is a cornerstone of this approach. A common strategy involves the addition of a primary amine to two equivalents of an α,β-unsaturated ester, such as an alkyl acrylate, to form a diester-amine. dtic.mil This intermediate then undergoes the Dieckmann condensation to form the piperidone ring. The resulting β-keto ester is subsequently hydrolyzed and decarboxylated to yield the target 4-piperidone (B1582916). dtic.milsciencemadness.org
This methodology has been successfully applied to the synthesis of various substituted piperidine-2,4-diones as well. core.ac.ukresearchgate.net The general procedure for the Dieckmann cyclization often involves treating the diester with a base like sodium methoxide (B1231860) in a suitable solvent such as methanol. core.ac.uk The reaction mixture is typically heated to facilitate the cyclization. Subsequent acidification, followed by heating in the presence of water, leads to hydrolysis and decarboxylation. core.ac.uk
Advanced Strategies for Constructing Substituted 4-Oxopiperidines
Acid-Mediated 6-endo-trig Cyclizations of Amine-Substituted Enones
A more advanced and stereoselective approach to substituted 4-oxopiperidines involves the acid-mediated 6-endo-trig cyclization of amine-substituted enones. rsc.orgrsc.orgnih.gov This method has proven effective for the synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines with high diastereoselectivity. rsc.orgrsc.orgnih.gov The reaction proceeds under conditions that are mild enough to preserve common protecting groups like Boc (tert-butyloxycarbonyl). rsc.orgnih.gov
The acid-mediated 6-endo-trig cyclization of amine-substituted enones has been shown to be a highly stereoselective process, yielding predominantly the trans-2,6-dialkyl-4-oxopiperidines. rsc.orgrsc.org Mechanistic studies indicate that the trans-isomer is the kinetic product of this cyclization. rsc.org The formation of the trans-diastereomer as the major product has been observed across a range of enones with varying alkyl side chains. rsc.org This stereoselectivity is a key advantage of this methodology, allowing for the controlled synthesis of specific diastereomers.
The diastereomeric ratio of the resulting 4-oxopiperidines is significantly influenced by the reaction conditions, particularly the reaction time. rsc.org While the trans-isomer is the kinetically favored product, it can equilibrate to the thermodynamically more stable cis-isomer over extended reaction times in the presence of acid. rsc.org This transformation is believed to occur via a retro-conjugate addition mechanism. rsc.org
To maximize the yield of the desired trans-isomer, short reaction times are crucial. rsc.org The following table illustrates the effect of reaction time on the diastereomeric ratio of a model reaction, highlighting the conversion of the kinetic trans product to the thermodynamic cis product.
| Reaction Time (hours) | Diastereomeric Ratio (trans:cis) | Combined Yield (%) |
|---|---|---|
| 2 | 2.9 : 1 | 72 |
| 24 | 1 : 1.3 | 68 |
| 72 | 1 : 2.1 | 65 |
Data derived from a study on the acid-mediated 6-endo-trig cyclisation for the synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines. rsc.org
This data clearly demonstrates that shorter reaction times favor the formation of the trans-diastereomer, while longer reaction times lead to an increase in the proportion of the cis-diastereomer. This control over the stereochemical outcome is a valuable aspect of this synthetic strategy.
The following table summarizes the isolated yields of the separated trans- and cis-isomers for various alkyl-substituted enones after a 2-hour reaction time.
| Alkyl Side Chain (R) | Isolated Yield of trans-isomer (%) | Isolated Yield of cis-isomer (%) |
|---|---|---|
| n-Butyl | 55 | 19 |
| n-Pentyl | 51 | 18 |
| n-Hexyl | 47 | 16 |
| Cyclohexylmethyl | 52 | 18 |
Data derived from a study on the acid-mediated 6-endo-trig cyclisation for the synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines. rsc.org
This data further supports the observation that the trans-isomer is the major product under kinetically controlled conditions.
Alkylation Procedures for Introducing Geminal Alkyl Groups (e.g., Dimethylation, Diethylation)
The introduction of geminal dialkyl groups at the C2 and C6 positions of the 4-oxopiperidine ring is a critical step in the synthesis of the target compound and its analogues. This is typically achieved through sequential α-alkylation procedures.
Regioselective α-Alkylation of Piperidin-4-ones
Regioselectivity is a key challenge in the alkylation of piperidin-4-ones. The process involves the formation of an enolate from the piperidone precursor, followed by nucleophilic attack on an alkyl halide. The regioselectivity of this reaction—whether alkylation occurs at the C3/C5 or C2/C6 positions—is influenced by both kinetic and thermodynamic control. For the synthesis of 2,2,6,6-tetra-substituted-4-oxopiperidines, alkylation is desired at the positions alpha to the nitrogen atom (C2 and C6).
A flexible route to variously substituted piperidine-2,4-diones has been described using Dieckmann cyclization, which can serve as a precursor for 4-oxopiperidines. researchgate.net In related systems, the facial selectivity of a second alkylation can be governed by a chiral relay effect, which depends on the steric bulk of existing substituents. researchgate.net This highlights the principle that the stereochemistry and size of groups already present on the ring can direct subsequent functionalization.
Strategies for Symmetrical and Asymmetrical Alkyl Substituents
The synthesis of piperidone scaffolds with specific substitution patterns requires careful strategic planning, particularly when introducing symmetrical versus asymmetrical geminal groups.
Symmetrical Substitution: To achieve symmetrical substitution, such as the 2,2-dimethyl and 6,6-diethyl groups in the target molecule, a common strategy involves the reaction of a suitable precursor with an excess of a single type of alkylating agent under conditions that favor exhaustive alkylation at the target positions. For instance, a precursor could be sequentially alkylated twice with methyl iodide and then twice with ethyl iodide at the respective alpha carbons. A German patent describes a process for preparing 6,6-disubstituted 2,2-dimethyl-4-oxopiperidines, indicating established methods for creating such symmetrical patterns. google.com
Asymmetrical Substitution: Creating asymmetrical substitution patterns (e.g., a 2-methyl-2-ethyl group) is more complex. It requires a stepwise approach with high levels of control. This involves mono-alkylation with one alkyl halide, followed by purification of the intermediate, and then a second alkylation with a different alkyl halide. The order of addition and the reaction conditions are critical to prevent mixtures of products. Asymmetric synthesis routes have been developed for other substituted piperidines, often employing chiral auxiliaries or catalysts to control the stereochemistry during key steps like conjugate additions or ring-closing metathesis. researchgate.net
Ring Transformation and Annulation Approaches
Beyond direct alkylation of a pre-formed piperidone ring, ring transformation and annulation reactions provide powerful alternative pathways to construct the core heterocyclic scaffold. nih.gov These methods build the piperidone ring from acyclic or different heterocyclic precursors.
Dieckmann Condensation: This intramolecular condensation of a diester is a classic method for forming cyclic β-keto esters. For 4-piperidones, this involves the addition of a primary amine to two moles of an α,β-unsaturated ester (like methyl acrylate), followed by Dieckmann cyclization, hydrolysis, and decarboxylation to yield the 4-piperidone ring. dtic.mil
Annulation Reactions: Annulation strategies, such as the Robinson annulation, involve the formation of a new ring onto an existing structure. stackexchange.com In the context of piperidones, this could involve the reaction of an enamine or enolate with an α,β-unsaturated ketone (a Michael addition) followed by an intramolecular aldol (B89426) condensation to close the ring.
Carbene-Initiated Annulation: Modern methods include cascade reactions initiated by α-imino rhodium carbenes. These reactions can proceed through a 1,2-aryl/alkyl migration and subsequent annulation to form valuable piperidin-4-one derivatives in excellent yields. nih.gov
Multicomponent Reaction Protocols for Piperidone Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, are highly efficient for building complex molecular scaffolds like piperidones. researchgate.net They offer advantages in terms of atom economy, reduced waste, and simplified purification procedures. thieme-connect.com
The Petrenko-Kritschenko piperidone synthesis is a classic MCR that combines an aldehyde (e.g., benzaldehyde), a β-dicarbonyl compound (e.g., diethyl-α-ketoglutarate), and ammonia (B1221849) or an ammonium (B1175870) salt. wikipedia.org This reaction assembles the 4-piperidone ring in a single step. While the original reaction does not produce the specific 2,2,6,6-substitution pattern of the target compound, the principle can be adapted. MCRs are highly valued for their ability to generate diverse libraries of structurally interesting and pharmacologically significant compounds. acs.org
Modern MCRs have been developed that utilize different components, such as a four-component reaction involving an aldehyde, an ammonia equivalent, an acyl chloride, and a dienophile, to create highly substituted piperidones with stereochemical control. researchgate.netthieme-connect.com
| Reaction Type | Description | Key Intermediates/Steps | Reference(s) |
| Petrenko-Kritschenko | A classic multicomponent reaction for synthesizing 4-piperidones. | Combines an aldehyde, a β-dicarbonyl compound, and ammonia. | wikipedia.org |
| Dieckmann Condensation | Intramolecular cyclization of a diester to form a β-keto ester. | Michael addition followed by cyclization, hydrolysis, and decarboxylation. | dtic.mil |
| Carbene Annulation | Cascade reaction involving an α-imino carbene. | 1,2-aryl/alkyl migration and annulation. | nih.gov |
| Ghosez MCR | Four-component reaction for polysubstituted piperidones. | In-situ formation of a 2-azadiene followed by a Diels-Alder reaction. | researchgate.netthieme-connect.com |
Functional Group Interconversions and Protecting Group Strategies
In multistep syntheses of complex molecules like substituted piperidones, the reactivity of certain functional groups can interfere with desired transformations. Protecting group strategies are therefore essential to temporarily mask these groups, allowing other parts of the molecule to be modified selectively.
Amine Protection (e.g., Boc-protection) and Deprotection
The secondary amine within the piperidine (B6355638) ring is both nucleophilic and basic, making it reactive under many conditions used for alkylation or other modifications. To prevent unwanted side reactions, such as N-alkylation, the amine is often protected.
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups.
Protection: The Boc group is typically introduced by reacting the piperidone with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA). The amine nitrogen attacks a carbonyl carbon of Boc₂O, leading to the formation of a stable carbamate (B1207046). masterorganicchemistry.com
Deprotection: The Boc group is valued for its stability under a wide range of conditions, yet it can be removed easily under acidic conditions. The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). masterorganicchemistry.com The acid protonates the carbamate oxygen, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid, which spontaneously decarboxylates to release the free amine. masterorganicchemistry.com This orthogonality allows for selective deprotection without affecting other acid-labile groups if conditions are chosen carefully.
| Step | Common Reagents | Mechanism/Key Features | Reference(s) |
| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) | Nucleophilic attack of the amine on Boc₂O forms a stable carbamate. | masterorganicchemistry.com |
| Boc Deprotection | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | Acid-catalyzed cleavage releases a t-butyl cation and carbamic acid, which decarboxylates. | masterorganicchemistry.com |
Carbonyl Group Manipulation
The carbonyl group at the 4-position of the piperidine ring is a versatile functional handle that allows for the synthesis of a wide range of derivatives. Common manipulations of this group in analogous 2,2,6,6-tetraalkyl-4-oxopiperidines include reduction to the corresponding alcohol, reductive amination to form amines, and conversion to oximes. These transformations are crucial for the synthesis of various HALS.
Reduction to 4-Hydroxypiperidines: The reduction of the ketone to a secondary alcohol is a common transformation. For the analogous 2,2,6,6-tetramethyl-4-piperidone (triacetonamine), this is often achieved through catalytic hydrogenation. A one-pot synthesis of 2,2,6,6-tetramethyl-4-piperidinol (B29938) involves the reaction of acetone and ammonia followed by hydrogenation in the presence of a catalyst, such as a metal chloride supported on activated carbon.
Reductive Amination to 4-Aminopiperidines: The carbonyl group can be converted to an amino group via reductive amination. This typically involves the reaction of the 4-oxopiperidine with an amine in the presence of a reducing agent. This reaction is fundamental in creating derivatives with enhanced stabilizing properties. The synthesis of 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl (AcNH-TEMPO) starts from 4-amino-2,2,6,6-tetramethylpiperidine, which is itself derived from the corresponding 4-oxo compound.
Formation of Oximes and Other Derivatives: The carbonyl group can also be reacted with hydroxylamine (B1172632) to form an oxime. For instance, 4-hydroxyimino-2,2,6,6-tetramethyl-3-chloropiperidine-1-oxyl is a key intermediate in the synthesis of 3,4-diamino-2,2,6,6-tetramethylpiperidine-1-oxyl.
| Reaction Type | Reactants | Product | Key Reagents/Catalysts | Reference |
|---|---|---|---|---|
| Reduction | 2,2,6,6-Tetramethyl-4-oxopiperidine, H₂ | 2,2,6,6-Tetramethyl-4-piperidinol | Metal chloride on activated carbon | |
| Reductive Amination | 2,2,6,6-Tetramethyl-4-oxopiperidine, NH₃, H₂ | 4-Amino-2,2,6,6-tetramethylpiperidine | Hydrogenation catalyst | |
| Oxime Formation | Substituted 2,2,6,6-Tetramethyl-4-oxopiperidine, NH₂OH | 4-Hydroxyimino-2,2,6,6-tetramethylpiperidine derivative | - |
Optimization and Scalability of Synthetic Processes for Substituted 4-Oxopiperidines
The industrial production of substituted 4-oxopiperidines, which are key intermediates for HALS, necessitates the development of optimized and scalable synthetic processes. Key considerations for large-scale synthesis include reaction efficiency, cost of starting materials and reagents, process safety, and environmental impact.
Recent advancements have focused on process intensification, such as the development of continuous flow systems. For example, continuous flow reductive amination platforms are being explored to enhance reaction efficiencies and reduce energy consumption compared to traditional batch processes.
A Chinese patent describes a one-pot cascade catalytic reaction for the preparation of 2,2,6,6-tetramethyl-4-piperidinol from acetone, ammonia, and hydrogen. This method simplifies the operational procedure, improves product yield, and minimizes waste, making it an economical and environmentally friendly synthetic technology. The optimization of this process involves careful control of reaction parameters such as temperature, pressure, and the molar ratio of reactants.
| Parameter | Optimized Range | Impact on Process |
|---|---|---|
| Temperature (Ammonia Introduction) | 20-80 °C | Controls the rate of initial condensation reaction. |
| Temperature (Hydrogenation) | 20-180 °C | Affects the efficiency of the reduction step. |
| Reaction Time (Ammonia Introduction) | 1-5 hours | Ensures complete formation of the intermediate. |
| Reaction Time (Hydrogenation) | 1-5 hours | Ensures high conversion to the final product. |
| Molar Ratio (Acetone:Ammonia) | 3:1 to 2:1 | Optimizes the yield of the piperidine ring formation. |
| Molar Ratio (Acetone:Hydrogen) | 3:1 to 3:3 | Crucial for the efficiency of the catalytic hydrogenation. |
Data adapted from CN104628626A.
The scalability of synthetic routes is also a critical factor. The ability to perform reactions on a large scale with consistent yields and purity is essential for industrial applications. Research into the gram-scale synthesis of related heterocyclic compounds demonstrates the feasibility of scaling up these processes under optimized conditions.
Chemical Transformations and Reactivity Studies of 2,2 Dimethyl 6,6 Diethyl 4 Oxopiperidine Systems
Reactivity of the Carbonyl Functionality at C-4
The ketone group at the C-4 position is a key site for a variety of chemical transformations, allowing for the introduction of new functional groups and the extension of the carbon skeleton.
The carbonyl group of 2,2-dimethyl-6,6-diethyl-4-oxopiperidine can undergo reduction to form the corresponding secondary alcohol, 2,2-dimethyl-6,6-diethyl-piperidin-4-ol. This transformation is typically achieved using complex metal hydride reagents. libretexts.org Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this purpose, converting aldehydes and ketones to alcohols. libretexts.orgyoutube.com LiAlH₄ is a significantly stronger reducing agent than NaBH₄. libretexts.org
Complete deoxygenation of the carbonyl group to a methylene (B1212753) (CH₂) group can also be accomplished through methods like the Wolff-Kishner or Clemmensen reductions. libretexts.orgyoutube.com The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by heating with a strong base libretexts.orgyoutube.com, while the Clemmensen reduction uses amalgamated zinc in a strongly acidic medium. youtube.com
Table 1: Reductive Transformations of the C-4 Carbonyl Group
| Reagent(s) | Product | Type of Reduction |
| Sodium borohydride (NaBH₄) | 2,2-Dimethyl-6,6-diethyl-piperidin-4-ol | Carbonyl to Alcohol |
| Lithium aluminum hydride (LiAlH₄) | 2,2-Dimethyl-6,6-diethyl-piperidin-4-ol | Carbonyl to Alcohol |
| Hydrazine (B178648) (N₂H₄), Potassium hydroxide (B78521) (KOH) | 2,2-Dimethyl-6,6-diethylpiperidine | Deoxygenation (Wolff-Kishner) |
| Zinc amalgam (Zn(Hg)), Hydrochloric acid (HCl) | 2,2-Dimethyl-6,6-diethylpiperidine | Deoxygenation (Clemmensen) |
The C-4 carbonyl group readily undergoes condensation reactions with primary amines and related derivatives to form compounds containing a carbon-nitrogen double bond. researchgate.netnih.gov The reaction with a primary amine yields an imine (or Schiff base). With hydroxylamine (B1172632), an oxime is formed, and with hydrazine or its derivatives (e.g., phenylhydrazine), the corresponding hydrazone or phenylhydrazone is produced. nih.govnih.govresearchgate.net These reactions are typically reversible and are often catalyzed by acid. nih.gov
The general mechanism involves the nucleophilic attack of the nitrogen compound on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N bond. nih.gov
Table 2: Condensation Reactions at the C-4 Carbonyl Group
| Reagent | Functional Group | Product Class |
| Primary Amine (R-NH₂) | -NH₂ | Imine |
| Hydroxylamine (NH₂OH) | -NHOH | Oxime |
| Hydrazine (NH₂NH₂) | -NHNH₂ | Hydrazone |
| Phenylhydrazine (C₆H₅NHNH₂) | -NHNHC₆H₅ | Phenylhydrazone |
The Wittig reaction provides a versatile method for converting the C-4 carbonyl group into a carbon-carbon double bond, specifically forming an exocyclic methylene group. masterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide, which acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com The reaction proceeds through a four-membered ring intermediate (an oxaphosphetane) that subsequently fragments to yield the alkene and a phosphine (B1218219) oxide, such as the highly stable triphenylphosphine (B44618) oxide. masterorganicchemistry.com The use of different ylides allows for the synthesis of a wide variety of substituted alkenes at the C-4 position. nih.gov
Table 3: Examples of Wittig Olefination at C-4
| Ylide Reagent | Structure | Resulting Alkene Structure at C-4 |
| Methylenetriphenylphosphorane | (C₆H₅)₃P=CH₂ | =CH₂ |
| Ethylidenetriphenylphosphorane | (C₆H₅)₃P=CHCH₃ | =CHCH₃ |
| (Cyclohexylidene)triphenylphosphorane | (C₆H₅)₃P=C₆H₁₀ | =C₆H₁₀ (Cyclohexylidene) |
Reactions at the Nitrogen Atom (N-1)
The secondary amine nitrogen in the piperidine (B6355638) ring is nucleophilic and can participate in a range of reactions, including alkylation, acylation, and oxidation.
As a secondary amine, the nitrogen atom of this compound can be readily alkylated or acylated. N-alkylation is typically performed by treating the piperidone with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct. sciencemadness.org Reductive amination is another common method for N-alkylation. sciencemadness.orgresearchgate.net
N-acylation involves the reaction with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). These reactions result in the formation of an N-alkyl or N-acyl derivative, respectively, modifying the properties of the parent molecule.
Table 4: N-Alkylation and Acylation Reactions
| Reagent Class | Example Reagent | Product Class |
| Alkyl Halide | Methyl iodide (CH₃I) | N-Alkylpiperidone |
| Acyl Chloride | Acetyl chloride (CH₃COCl) | N-Acylpiperidone (Amide) |
| Acid Anhydride | Acetic anhydride ((CH₃CO)₂O) | N-Acylpiperidone (Amide) |
A significant feature of sterically hindered piperidines is their ability to be oxidized at the nitrogen atom to form stable nitroxide radicals and subsequently N-oxoammonium salts. chemicalbook.comresearchgate.net The oxidation of the N-H group in this compound, for instance with hydrogen peroxide in the presence of a catalyst like sodium tungstate, can yield the corresponding 2,2-dimethyl-6,6-diethyl-4-oxopiperidin-1-oxyl radical. google.comorgsyn.org These nitroxides are persistent radicals due to the steric protection afforded by the adjacent alkyl groups. beilstein-journals.org
Further one-electron oxidation of the nitroxide radical generates a highly reactive N-oxoammonium salt. researchgate.net These salts are potent oxidizing agents themselves and are widely used in synthetic chemistry, for example, in the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. orgsyn.orgorgsyn.org This two-stage oxidation process allows the piperidine derivative to function as a catalyst in various oxidation reactions. orgsyn.orgresearchgate.net
Table 5: Oxidation States at the N-1 Position
| N-1 Species | Oxidation State of Nitrogen | Formation Method | Key Characteristic |
| Secondary Amine | -1 | Parent compound | Nucleophilic |
| Nitroxide Radical | 0 | Oxidation of the amine (e.g., with H₂O₂) | Stable, paramagnetic radical |
| N-Oxoammonium Salt | +1 | Oxidation of the nitroxide (e.g., with NaOCl) | Potent oxidizing agent |
Stereochemical Control and Epimerization Processes
The stereochemistry of substituted piperidines is a critical aspect of their chemical behavior and can be influenced by various reaction conditions and mechanisms.
In chemical reactions with multiple possible products, the outcome can be governed by either kinetic or thermodynamic control. wikipedia.org The kinetic product is the one that forms the fastest, typically having a lower activation energy, while the thermodynamic product is the most stable, representing the lowest energy state. wikipedia.orgmasterorganicchemistry.com Reaction conditions such as temperature, solvent, and the nature of the base used can determine which product is favored. wikipedia.org
For a system like this compound, reactions involving the formation of an enol or enolate intermediate can lead to different isomers. For example, in the deprotonation of an unsymmetrical ketone, the kinetic enolate results from the removal of the most accessible α-hydrogen, whereas the thermodynamic enolate is the more substituted and stable one. wikipedia.org At low temperatures, the reaction is often under kinetic control, favoring the faster-forming product. masterorganicchemistry.com Conversely, higher temperatures can provide enough energy to overcome the higher activation barrier for the more stable product and allow for equilibrium to be established, favoring the thermodynamic product. libretexts.orgyoutube.com
| Control Type | Favored Product | Reaction Conditions | Key Characteristic |
|---|---|---|---|
| Kinetic Control | Fastest-forming product (less stable) | Low temperature, strong, sterically hindered base, short reaction time | Irreversible or quasi-irreversible conditions |
| Thermodynamic Control | Most stable product | Higher temperature, weaker base, longer reaction time | Reversible conditions allowing for equilibrium |
Stereochemical inversion in piperidine systems can occur through various mechanisms. One such process is the retro-conjugate addition, also known as a retro-Michael reaction. Conjugate addition, or the Michael reaction, involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.org The reverse of this reaction, the retro-Michael reaction, can lead to the cleavage of a carbon-heteroatom or carbon-carbon bond.
In the context of piperidine derivatives, a retro-aza-Michael reaction can occur, leading to ring-opening. url.edu This process can be reversible, and the subsequent re-cyclization can result in the formation of a different stereoisomer, leading to epimerization. nih.gov This reversibility suggests that under certain conditions, such as changes in pH or temperature, a thermodynamically less favored isomer could potentially convert to a more stable one. url.edu The equilibrium between the forward and reverse Michael reaction can thus be a pathway for stereochemical inversion at a chiral center. For instance, SN2 reactions at a nitrogen center can also lead to inversion of stereochemistry. rsc.orgyoutube.com
Transformations of the Alkyl Substituents
The alkyl groups attached to the piperidine ring are not merely passive substituents; they can undergo various chemical transformations.
The peripheral alkyl chains (methyl and ethyl groups) on the this compound ring can be chemically modified. A common pathway for the degradation of long alkyl chains on cyclic hydrocarbons involves the oxidation of the terminal methyl group to a carboxylic acid, followed by β-oxidation. nih.gov This suggests that the ethyl groups on the piperidine ring could potentially be functionalized through similar oxidative processes. For example, selective oxidation could introduce hydroxyl, carbonyl, or carboxyl groups onto the ethyl chains, providing handles for further synthetic modifications. The synthesis of functionalized dialkyl ketones from carboxylic acid derivatives and alkyl halides is a known transformation that could be relevant for modifying these side chains. organic-chemistry.org
The piperidine ring itself can undergo structural modifications through ring expansion or contraction reactions. These transformations often proceed through carbocation intermediates and can be induced by various reagents. arkat-usa.org
Ring Expansion: Reactions that generate a carbocation adjacent to the ring, such as the treatment of a corresponding amino alcohol with a dehydrating agent, can lead to ring expansion (e.g., to a diazepane system). masterorganicchemistry.com This type of rearrangement, often a Wagner-Meerwein or Pinacol-type rearrangement, is driven by the formation of a more stable carbocation or the relief of ring strain. masterorganicchemistry.com
Ring Contraction: Conversely, ring contraction of piperidines to form substituted pyrrolidines is also possible. nih.gov This can occur through various mechanisms, including photochemical methods or oxidative C-N bond cleavage followed by intramolecular C-N bond reformation. nih.gov
| Transformation | Potential Outcome | General Mechanism |
|---|---|---|
| Ring Expansion | Formation of a seven-membered ring (diazepane derivative) | Carbocation rearrangement (e.g., Wagner-Meerwein) |
| Ring Contraction | Formation of a five-membered ring (pyrrolidine derivative) | Photochemical rearrangement, oxidative cleavage and recyclization |
Disproportionation and Degradation Pathways
This compound can undergo various degradation reactions, particularly under oxidative or environmental stress. The degradation of hydrocarbons often involves oxidation of alkyl side chains. nih.gov For n-alkylcyclohexanes, this can proceed via oxidation of the terminal methyl group and subsequent β-oxidation, leading to the formation of cyclohexanecarboxylic acid or cyclohexaneacetic acid. nih.gov A similar pathway could be envisioned for the ethyl groups of this compound.
Disproportionation is another possible reaction pathway, where two molecules of the piperidone react with each other, with one being oxidized and the other reduced. This could lead to the formation of the corresponding alcohol (2,2-dimethyl-6,6-diethyl-4-hydroxypiperidine) and a more oxidized species, potentially involving C-N or C-C bond cleavage in the ring.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.
1H and 13C NMR for Connectivity and Proton/Carbon Environments
¹H NMR: A proton NMR spectrum would be expected to reveal distinct signals for the different proton environments in 2,2-Dimethyl-6,6-diethyl-4-oxopiperidine. The methyl groups at the C2 position would likely appear as a singlet, while the ethyl groups at the C6 position would show a characteristic quartet for the methylene (B1212753) (CH₂) protons and a triplet for the methyl (CH₃) protons due to spin-spin coupling. The protons on the piperidine (B6355638) ring at positions 3 and 5 would likely appear as multiplets. The integration of these signals would confirm the number of protons in each unique environment.
¹³C NMR: The carbon-13 NMR spectrum would provide a count of the unique carbon atoms in the molecule. A distinct signal for the carbonyl carbon (C4) would be expected at a significantly downfield chemical shift (typically in the range of 200-220 ppm). The quaternary carbons at C2 and C6 would also have characteristic chemical shifts, as would the methyl and ethyl carbons, and the methylene carbons of the piperidine ring.
A hypothetical data table for the expected NMR signals is presented below.
| Atom Position | ¹H NMR | ¹³C NMR |
| C=O (C4) | N/A | Expected in the range of 200-220 ppm |
| CH₂ (Ring) | Expected as multiplets | Expected in the range of 40-60 ppm |
| CH₂ (Ethyl) | Expected as a quartet | Expected in the range of 20-40 ppm |
| CH₃ (Methyl) | Expected as a singlet | Expected in the range of 20-30 ppm |
| CH₃ (Ethyl) | Expected as a triplet | Expected in the range of 10-20 ppm |
| Quaternary C | N/A | Expected in the range of 50-70 ppm |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, a suite of two-dimensional NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, for instance, confirming the coupling between the methylene and methyl protons of the ethyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be valuable for determining the conformational preferences of the piperidine ring and the relative orientation of the substituents.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone, typically appearing in the region of 1700-1725 cm⁻¹. Other expected peaks would include C-H stretching vibrations for the alkyl groups (around 2850-3000 cm⁻¹) and C-N stretching vibrations.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The carbonyl stretch is also Raman active. This technique is often particularly useful for identifying non-polar bonds and can provide insights into the symmetry of the molecule.
Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
MS: A standard mass spectrum would show the molecular ion peak (M⁺), which would correspond to the molecular weight of this compound. The fragmentation pattern observed in the spectrum would offer clues about the molecule's structure, as specific fragments would be expected to break off in a predictable manner.
HRMS (High-Resolution Mass Spectrometry): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact molecular formula. This is a crucial step in confirming the identity of a newly synthesized or isolated compound.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformations
Should this compound be a crystalline solid, single-crystal X-ray crystallography could be employed to determine its three-dimensional structure with atomic-level precision. This technique would provide definitive information on bond lengths, bond angles, and the conformation of the piperidine ring in the solid state. If the molecule is chiral and a single enantiomer is crystallized, X-ray crystallography can also be used to determine its absolute stereochemistry.
Chiroptical Spectroscopy (e.g., Optical Rotation, ECD) for Stereochemical Assignment
If this compound is synthesized in a chiral, non-racemic form, chiroptical spectroscopy techniques would be essential for its stereochemical characterization.
Optical Rotation: This measurement would determine the extent to which an enantiomerically enriched sample rotates plane-polarized light, providing a characteristic value ([α]D) for a specific enantiomer.
ECD (Electronic Circular Dichroism): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the stereochemistry of the molecule and can be used to assign the absolute configuration by comparison with theoretical calculations.
Computational and Theoretical Investigations of 2,2 Dimethyl 6,6 Diethyl 4 Oxopiperidine Frameworks
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule. These methods provide insights into the geometric structure, electron distribution, and orbital energies.
Density Functional Theory (DFT) Studies on Geometrical Parameters and Energy
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2,2-Dimethyl-6,6-diethyl-4-oxopiperidine, DFT calculations would be employed to determine its most stable three-dimensional structure. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the geometry with the lowest electronic energy.
A typical output from such a study would be a table of optimized geometrical parameters.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-C3 | Data not available |
| C3-C4 | Data not available | |
| C4=O | Data not available | |
| N1-C2 | Data not available | |
| C6-C(ethyl) | Data not available | |
| Bond Angle | C2-N1-C6 | Data not available |
| N1-C2-C3 | Data not available | |
| C3-C4-C5 | Data not available | |
| Dihedral Angle | C6-N1-C2-C3 | Data not available |
| N1-C2-C3-C4 | Data not available |
The total electronic energy, also obtained from DFT calculations, provides a measure of the molecule's stability.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity.
From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide quantitative measures of the molecule's reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies and Chemical Reactivity Descriptors for this compound
| Parameter | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
| Electronegativity (χ) | Data not available |
| Chemical Hardness (η) | Data not available |
| Global Electrophilicity Index (ω) | Data not available |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor NBOs and empty acceptor NBOs, which can reveal the presence and strength of hyperconjugative interactions. These interactions play a significant role in stabilizing the molecular structure. For this compound, NBO analysis would identify key donor-acceptor interactions and quantify their stabilization energies.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the piperidine (B6355638) ring allows it to adopt several different conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers for interconversion between them.
Elucidation of Preferred Conformers (e.g., Chair, Boat, Twist-Boat)
The 4-oxopiperidine ring can exist in several conformations, including the chair, boat, and twist-boat forms. The presence of bulky substituents like dimethyl and diethyl groups at the 2- and 6-positions would significantly influence the relative stabilities of these conformers. Computational methods can be used to calculate the energies of these different conformations to determine the preferred geometry. It is expected that a chair conformation, which minimizes steric strain, would be the most stable.
Table 3: Hypothetical Relative Energies of Conformers of this compound
| Conformer | Relative Energy (kcal/mol) |
| Chair | Data not available |
| Boat | Data not available |
| Twist-Boat | Data not available |
Energetic Landscape of Conformational Interconversions
A potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry. By scanning specific dihedral angles, it is possible to map the energetic pathways for interconversion between different conformers. The PES would reveal the transition state structures and the energy barriers associated with these conformational changes, providing a complete picture of the molecule's dynamic behavior.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for understanding the intricate details of chemical reactions. For a molecule like this compound, these methods could provide insights into its synthesis and reactivity.
Transition State Characterization and Activation Energies
To understand the kinetics of a reaction, chemists use computational methods to locate and characterize the transition state—the highest energy point along the reaction pathway. For the synthesis of substituted piperidones, which can involve complex multi-component reactions, identifying the transition states is crucial. Density Functional Theory (DFT) is a common method used to model these reactions. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. A lower activation energy implies a faster reaction. For a hypothetical reaction involving the formation of the this compound ring, a table of computed activation energies for different potential pathways could be generated.
| Reaction Step | Transition State (TS) Identifier | Calculated Activation Energy (kcal/mol) |
| Initial C-C bond formation | TS1 | Data Not Available |
| Ring closure | TS2 | Data Not Available |
| Final proton transfer | TS3 | Data Not Available |
This table illustrates the type of data that would be generated from a computational study. The values are placeholders as no specific research on this compound exists.
Kinetic and Thermodynamic Preferences in Reactions
Computational chemistry can also predict whether a reaction is likely to occur (thermodynamics) and how fast it will proceed (kinetics). By calculating the energies of all reactants, intermediates, products, and transition states, a complete energy profile of a reaction can be constructed. This allows for the determination of the thermodynamically favored product (the one with the lowest energy) and the kinetically favored product (the one formed via the lowest activation energy barrier). In reactions with multiple possible outcomes, such as the formation of different stereoisomers, these calculations can predict the major product.
Prediction of Spectroscopic Parameters to Aid Experimental Assignment
Computational methods can predict various spectroscopic properties of molecules, which can be invaluable in interpreting experimental data. For this compound, theoretical predictions of its NMR, IR, and UV-Vis spectra could aid in its synthesis and characterization. For instance, theoretical calculations on the closely related 4-Amino-2,2,6,6-tetramethylpiperidine have been used to assign its vibrational modes observed in FT-IR and FT-Raman spectra.
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| 13C NMR Chemical Shift (C=O) | Data Not Available | Data Not Available |
| 1H NMR Chemical Shift (N-H) | Data Not Available | Data Not Available |
| IR Stretching Frequency (C=O) | Data Not Available | Data Not Available |
This interactive table demonstrates how predicted spectroscopic data would be compared with experimental results. No such data is currently available for the title compound.
Analysis of Non-Covalent Interactions and Crystal Packing Motifs
The way molecules arrange themselves in a solid-state crystal is determined by a complex interplay of non-covalent interactions, such as hydrogen bonds and van der Waals forces. Understanding these interactions is crucial for crystal engineering. Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal. This method allows researchers to identify the key interactions responsible for the crystal packing. While the crystal structure of this compound has not been reported, analysis of other organic molecules shows that C-H···O and C-H···π interactions often play a significant role in their crystal packing.
Applications in Chemical Synthesis and Materials Science
2,2-Dimethyl-6,6-diethyl-4-oxopiperidine as a Versatile Synthetic Intermediate
The strategic placement of functional groups and the inherent conformational constraints of the piperidine (B6355638) ring make this compound a valuable building block in organic synthesis. Its reactivity can be selectively manipulated at the nitrogen atom, the carbonyl group, and the adjacent methylene (B1212753) positions, providing access to a diverse array of more complex molecules.
Building Block for Complex Polycyclic Systems
The piperidine skeleton is a common motif in a vast number of biologically active natural products and pharmaceutical agents. The 4-oxo functionality in this compound serves as a convenient handle for the annulation of additional rings, leading to the formation of intricate polycyclic systems. Synthetic strategies such as intramolecular aldol (B89426) condensations, Robinson annulations, and multicomponent reactions can be employed to construct bicyclic and tricyclic frameworks. The sterically demanding gem-dialkyl groups at the 2- and 6-positions can influence the stereochemical outcome of these cyclization reactions, offering a degree of control over the spatial arrangement of the newly formed rings.
Precursor for Other Nitrogen-Containing Heterocycles
Beyond its use in constructing polycyclic systems containing the piperidine ring, this compound can be transformed into other important nitrogen-containing heterocycles. For instance, ring-expansion reactions can be employed to synthesize azepane derivatives, while ring-contraction strategies could potentially lead to the formation of pyrrolidines. Furthermore, the carbonyl group can be a precursor for the introduction of other functionalities, which can then participate in cyclization reactions to form fused heterocyclic systems such as indolizidines and quinolizidines. researchgate.net
Scaffolds for Natural Product Total Synthesis
The structural motif of a 2,6-disubstituted piperidine is a cornerstone of numerous alkaloids, many of which exhibit significant physiological activity. While direct synthesis of (+)-Myrtine and (−)-Solenopsin A using this compound has not been explicitly documented, the established synthetic routes for these natural products heavily rely on analogous trans-2,6-disubstituted-4-oxopiperidones, highlighting the potential of the title compound as a key starting material. researchgate.net
Incorporation into Quinolizidine (B1214090) Alkaloids (e.g., (+)-Myrtine)
Quinolizidine alkaloids are a class of natural products characterized by a [4.4.0] bicyclic ring system containing a nitrogen atom at the bridgehead. nih.gov (+)-Myrtine, a quinolizidine alkaloid, has been synthesized from trans-2,6-disubstituted-4-oxopiperidine precursors. researchgate.net The general synthetic strategy involves the initial formation of the piperidine ring, followed by the construction of the second ring to complete the quinolizidine core.
A plausible synthetic approach towards analogs of (+)-Myrtine, utilizing this compound, would involve the stereoselective reduction of the ketone to an alcohol. Subsequent activation of the alcohol and intramolecular cyclization via the nitrogen atom would forge the second ring of the quinolizidine skeleton. The gem-dialkyl substitution pattern of the starting material would be expected to influence the stereochemical outcome of the cyclization, potentially leading to novel diastereomers of myrtine.
Synthesis of Piperidine Alkaloids (e.g., (−)-Solenopsin A)
(−)-Solenopsin A is a piperidine alkaloid found in the venom of the red imported fire ant. Its structure features a 2,6-disubstituted piperidine ring with a long alkyl chain at the 6-position. The total synthesis of (−)-Solenopsin A has been achieved using a trans-6-alkyl-2-methyl-4-oxopiperidine intermediate. researchgate.net
The synthesis of solenopsin (B1210030) analogs from this compound would likely involve a Wittig-type reaction or a Grignard addition at the C4 carbonyl to introduce the necessary carbon framework for the side chain. Subsequent modifications and stereochemical control would be crucial to achieve the desired final product. The presence of the diethyl groups at the 6-position in the starting material would lead to the synthesis of novel solenopsin analogs with altered lipophilicity and potentially different biological activities.
Components in Functional Materials Development
The incorporation of sterically hindered cyclic amines, such as derivatives of 2,2,6,6-tetramethylpiperidine (B32323), into polymers is a well-established strategy for creating hindered amine light stabilizers (HALS). These additives are crucial for protecting materials from degradation induced by UV light and free radicals. While the direct application of this compound in functional materials is not yet widely reported, its structural similarity to known HALS precursors suggests significant potential in this area.
Ligands in Coordination Chemistry for Metal Complexes
The piperidine scaffold, particularly when functionalized, can act as a ligand in coordination chemistry, forming stable complexes with various transition metals. uniroma1.it The nitrogen atom within the piperidine ring, along with other potential donor atoms from substituents, can coordinate with metal ions. tsijournals.com The synthesis of such metal complexes often involves the reaction of a piperidine-containing ligand with a metal salt in a suitable solvent. tsijournals.comnih.gov
The resulting metal complexes can exhibit diverse geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion, the ligand structure, and the coordination number. researchgate.netlibretexts.org For example, four-coordinate complexes can adopt either a tetrahedral or a square planar geometry. libretexts.org The specific geometry is influenced by factors like the size of the central metal and steric effects from the ligands. libretexts.org
Research has shown that piperidine derivatives can be incorporated into multidentate ligands, such as Schiff bases, which then form complexes with metals like copper(II), nickel(II), and zinc(II). uniroma1.it These complexes are characterized using various spectroscopic and analytical techniques to determine their structure and properties. uniroma1.ittsijournals.com The steric bulk provided by the substituents on the piperidine ring, such as the dimethyl and diethyl groups in this compound, can influence the coordination geometry and the stability of the resulting metal complexes. mdpi.comnih.gov
Table 2: Examples of Metal Complexes with Piperidine-related Ligands
| Ligand Type | Metal Ions | Resulting Complex Geometry (Examples) | Reference |
|---|---|---|---|
| Piperidinobenzyl semicarbazide | Cu(II), Co(II), Ni(II), Zn(II) | Square-planar (Cu, Ni), Tetrahedral (Co, Zn) | tsijournals.com |
| Salophen ligands with ethyl piperidine substituents | Zn(II), Cu(II), Pt(II), Ni(II) | Square planar (Ni, Pt) | uniroma1.it |
| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | Square planar (Cu), Tetrahedral (others) | nih.gov |
Design of Chemical Probes and Reagents
The structural framework of this compound, characterized by its sterically hindered amine, provides a foundation for the design of specialized chemical probes and reagents. The reactivity of the ketone group and the nitrogen atom can be exploited to introduce functionalities that are useful for probing biological systems or for specific chemical transformations.
The piperidine motif is a common structural element in many biologically active molecules and pharmaceuticals. biosynce.com This makes piperidine derivatives attractive scaffolds for the development of new chemical probes. By attaching reporter groups, such as fluorophores or affinity tags, to the piperidine ring, researchers can create molecules capable of interacting with specific biological targets and enabling their detection or visualization.
Furthermore, the hindered amine functionality is central to the utility of these compounds as radical scavengers, a property that is harnessed in the design of antioxidant reagents and probes for studying oxidative stress. The stable nitroxyl (B88944) radicals formed from hindered amines serve as the basis for spin labeling in electron paramagnetic resonance (EPR) spectroscopy, a powerful technique for studying molecular structure and dynamics. While the primary application discussed has been in polymer stabilization, the underlying principle of radical trapping is transferable to the design of reagents for studying radical-mediated processes in other chemical and biological contexts.
Broader Scientific Contexts of Substituted 4 Oxopiperidines
Structure-Activity Relationships (SAR) in Chemical Biology (Non-Clinical)
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For substituted 4-oxopiperidines, SAR is a key aspect of drug discovery and chemical biology research. The piperidine (B6355638) ring acts as a versatile scaffold, and modifications to its structure can fine-tune its interaction with biological macromolecules. nih.gov
In the case of 2,2-Dimethyl-6,6-diethyl-4-oxopiperidine, the bulky alkyl groups at the C-2 and C-6 positions create a sterically hindered environment. This feature is analogous to the well-studied 2,2,6,6-tetramethylpiperidine (B32323) (TMP) derivatives, which are known for their use as hindered bases and in the formation of stable nitroxide radicals. wikipedia.orgijnrd.org This steric shielding can influence how the molecule or its derivatives fit into the binding pockets of enzymes or receptors, potentially leading to unique selectivity profiles.
Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing the interactions between small molecules and their biological targets. These in silico approaches allow researchers to investigate binding affinities and modes of interaction, thereby guiding the design of new compounds with desired biological activities. tandfonline.com
For piperidine derivatives, computational studies have been instrumental in elucidating their binding to a variety of targets. Docking studies on 4-aminopiperidine (B84694) derivatives have helped to understand their interactions within the active site of the dipeptidyl peptidase IV (DPP4) enzyme, a target for antidiabetic agents. rsc.org Similarly, the binding modes of piperidine-based inhibitors with the µ-opioid receptor have been elucidated, revealing key interactions with specific amino acid residues within the receptor's binding pocket. tandfonline.com
The binding energy and interaction profile of a ligand are highly dependent on its three-dimensional structure and the complementarity of its shape and electronic properties with the target's binding site. For a molecule like this compound, the presence of two methyl and two ethyl groups at the 2 and 6 positions would be a key determinant in computational models. These bulky, hydrophobic groups would likely favor interactions with hydrophobic pockets in a protein. The chair conformation of the piperidone ring would position these substituents in defined axial or equatorial orientations, which would be critical for achieving a stable binding pose. The table below presents representative data from docking studies of various piperidine derivatives against a biological target, illustrating the impact of substitution on binding affinity.
| Compound Type | Target | Docking Score (kcal/mol) | Key Interactions Noted |
|---|---|---|---|
| 4-Amino Methyl Piperidine Derivative (HN58) | µ-Opioid Receptor | -13.37 | Interaction with residues Q124, D147, Y148, H297 |
| Piperidine Naphthamide Derivative | Dopamine (B1211576) D4.2 Receptor | Not specified | Benzyl (B1604629) moiety on piperidine nitrogen enhances affinity |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | Protein Kinase B (PKB) | Not specified | Lipophilic substituents interact with P-loop residues |
| 4-(1-pyrrolidinyl) piperidine Derivative | β-glucuronidase | Not specified | Virtual screening identified potent inhibitors |
In vitro assays are essential for validating the predictions from computational studies and for quantifying the biological activity of new compounds. These experiments, conducted on isolated enzymes, receptors, or cell cultures, provide crucial data on potency (e.g., IC50 or EC50 values) and affinity (e.g., Ki or Kd values).
Piperidine derivatives have been extensively studied as inhibitors of various enzymes and as ligands for numerous receptors. For example, certain 4-hydroxypiperidine (B117109) derivatives have been screened for their ability to inhibit enzymes like β-glucuronidase, urease, and phosphodiesterase. researchgate.net In one study, a 4-(1-pyrrolidinyl) piperidine derivative showed remarkable inhibition against β-glucuronidase with an IC50 value of 17.10 µM, which was about three times more active than the standard. researchgate.net In another context, piperidine-based compounds have been evaluated as inhibitors of carbonic anhydrase and cyclooxygenase (COX-2), which are important targets for anti-inflammatory agents. nih.gov
Ligand binding assays have demonstrated the high affinity of various substituted piperidines for G protein-coupled receptors (GPCRs). N-(piperidin-4-yl)-naphthamides have been shown to be selective ligands for dopamine D4 and serotonin (B10506) 5-HT2A receptors, with their affinity being highly dependent on the substitution pattern on the piperidine nitrogen and an attached benzyl group. nih.gov The sterically hindered nature of this compound suggests that its derivatives could exhibit high selectivity, as the bulky substituents would prevent binding to sterically constrained active sites while potentially favoring binding to larger, more open pockets.
The following table summarizes in vitro activity data for several classes of piperidine derivatives against different biological targets.
| Compound Class | Target | Activity Metric | Reported Value |
|---|---|---|---|
| 4-(1-pyrrolidinyl) piperidine derivative | β-glucuronidase | IC50 | 17.10 ± 0.61 µM |
| Piperidine Naphthamide | Dopamine D4.2 Receptor | Affinity (Ki) | High affinity, selective over D2L |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | Protein Kinase B (PKBβ) | IC50 | Nanomolar range |
| Piperine Derivative (2a) | PPARγ | IC50 | 2.43 µM |
| Pyridazine-based sulfonamide | Carbonic Anhydrase I (hCA I) | Ki | 23.5 nM |
Stereochemical Influences on Molecular Recognition
Stereochemistry plays a crucial role in the interaction of molecules with biological systems, which are inherently chiral. The specific three-dimensional arrangement of atoms in a molecule can dramatically affect its ability to bind to a receptor or enzyme active site. For substituted piperidines, particularly those with substituents at the C-2 and C-6 positions, stereochemistry is a critical determinant of biological activity. rsc.org
The synthesis of 2,6-disubstituted piperidines with defined stereochemistry is a significant area of research, as different stereoisomers often exhibit vastly different pharmacological profiles. rsc.orgnih.gov For instance, the relative orientation of the substituents (cis or trans) can lead to different ring conformations, which in turn affects how the molecule presents its binding elements to a biological target. nih.gov Chemo-enzymatic approaches have been developed for the asymmetric dearomatization of pyridines to produce substituted piperidines with high stereochemical control. acs.org
In a molecule such as this compound, the carbon atoms at positions 2 and 6 are prochiral centers before any further substitution introduces chirality. However, the fixed, bulky gem-dialkyl groups lock the ring in a specific chair conformation and influence the stereochemical outcome of reactions at other positions on the ring, such as the reduction of the C-4 ketone. The approach of a reducing agent to the carbonyl group would be sterically directed by the axial and equatorial alkyl groups, leading to a preferential formation of one diastereomer of the corresponding alcohol. This inherent stereocontrol is a valuable feature in the synthesis of complex, biologically active molecules.
Development of Catalytic Systems Incorporating Piperidone Moieties
Piperidone and piperidine derivatives are not only targets of synthesis but also components of catalytic systems. Their structural and electronic properties can be harnessed to facilitate a variety of chemical transformations.
The nitrogen atom in the piperidine ring can act as a Lewis base or as a coordinating atom for a metal center, making piperidine derivatives useful as ligands in transition metal catalysis. For example, piperidine-containing ligands have been used in iridium-catalyzed hydrogenation reactions and palladium-catalyzed intramolecular allylic amination. nih.govnih.gov The steric and electronic properties of the piperidine ligand can be tuned by altering its substitution pattern, thereby influencing the activity and selectivity of the metal catalyst.
Furthermore, piperidines themselves can act as organocatalysts. Piperidine is often used as a basic catalyst in condensation reactions, such as the Knoevenagel condensation. rsc.org The sterically hindered nature of compounds like 2,2,6,6-tetramethylpiperidine (TMP) makes them highly effective as non-nucleophilic bases in organic synthesis. ijnrd.org It is plausible that this compound could also serve as a precursor to a sterically hindered, non-nucleophilic base with distinct solubility and reactivity properties due to the combination of methyl and ethyl groups. Additionally, piperidinone scaffolds have been remodeled using palladium catalysis to generate highly functionalized molecules, demonstrating the utility of these structures in complex synthetic sequences. nih.gov
Environmental and Industrial Relevance of Piperidine Derivatives (excluding safety/toxicity)
Piperidine and its derivatives have a broad range of industrial applications, stemming from their properties as versatile chemical intermediates and functional molecules. vasudhapharma.com They are fundamental building blocks in the pharmaceutical and agrochemical industries. ijnrd.orghashnode.dev
A significant industrial use of piperidine is in the production of dipiperidinyl dithiuram tetrasulfide, which serves as a rubber vulcanization accelerator. wikipedia.org Derivatives like N-formylpiperidine are employed as polar aprotic solvents with good hydrocarbon solubility. wikipedia.org The sterically hindered base, 2,2,6,6-tetramethylpiperidine, is valued in organic synthesis for its low nucleophilicity. ijnrd.org
Piperidine derivatives are also used as corrosion inhibitors for metal surfaces and as intermediates in the synthesis of dyes, pigments, and plastics. ijnrd.org In agriculture, certain piperidine compounds have been developed as pesticides and insecticides. ijnrd.org The piperidine structure is also found in flavorings and fragrances, contributing to the scents of perfumes and artificial vanilla flavors. hashnode.dev The specific compound this compound, as a substituted 4-piperidone (B1582916), represents a potential intermediate for the synthesis of more complex molecules for these industrial sectors, particularly for creating hindered amine light stabilizers (HALS), which are used to protect polymers from UV degradation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2-Dimethyl-6,6-diethyl-4-oxopiperidine, and how are yields optimized?
- Methodological Answer : The compound is typically synthesized via multi-step condensation reactions. For example, a high-yield route (89.3%) involves the cyclization of precursor ketones with ethylamine derivatives under controlled pH and temperature. Reaction optimization includes monitoring intermediates via thin-layer chromatography (TLC) and adjusting stoichiometric ratios to minimize byproducts. Post-synthesis purification employs column chromatography with silica gel and polar solvent systems .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperidine ring structure and substituent positions. Infrared (IR) spectroscopy identifies the carbonyl group (C=O stretch near 1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (using SHELX software) resolves stereochemistry and crystal packing .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Methodological Answer : Solubility is tested in solvents like ethanol, DMSO, and water at varying temperatures. Stability studies involve accelerated degradation tests (e.g., exposure to light, heat, or acidic/basic conditions) followed by HPLC analysis. Data interpretation should account for potential hydrolysis of the ketone group under prolonged storage .
Advanced Research Questions
Q. How can contradictions in spectroscopic and crystallographic data be resolved for this compound?
- Methodological Answer : Cross-validation using complementary techniques is key. For instance, discrepancies between NMR and X-ray data may arise from dynamic effects in solution vs. solid-state rigidity. Employing variable-temperature NMR or refining crystallographic models with SHELXL (using high-resolution data) can reconcile differences. Computational methods like DFT simulations may further validate experimental observations .
Q. What computational strategies are effective for modeling the conformational dynamics of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict ground-state geometries and transition states. Molecular Dynamics (MD) simulations in explicit solvents (e.g., water or ethanol) model flexibility and solvation effects. Software like Gaussian or ORCA is recommended, with validation against experimental NMR coupling constants .
Q. What are the challenges in designing pharmacological assays for this compound, and how are they addressed?
- Methodological Answer : The compound’s lipophilicity (due to alkyl substituents) may limit aqueous solubility, complicating in vitro assays. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
